(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
(3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol, also known as cis-A-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids (3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
97170-41-7
VCID:
VC20782200
InChI:
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25+
SMILES:
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Molecular Formula:
C₂₆H₂₉NO₂
Molecular Weight:
387.5 g/mol
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
CAS No.: 97170-41-7
Cat. No.: VC20782200
Molecular Formula: C₂₆H₂₉NO₂
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol, also known as cis-A-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids (3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 97170-41-7 |
| Molecular Formula | C₂₆H₂₉NO₂ |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
| Standard InChI | InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25+ |
| Standard InChI Key | BPHFBQJMFWCHGH-OCEACIFDSA-N |
| Isomeric SMILES | CC(/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O |
| SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
| Canonical SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
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